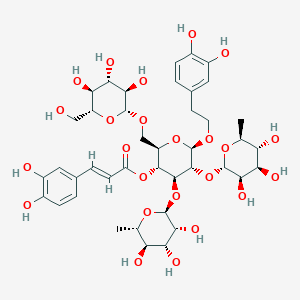![molecular formula C12H18ClNO B3027947 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride CAS No. 1439899-30-5](/img/structure/B3027947.png)
1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride
Vue d'ensemble
Description
1-(3-Methoxyphenyl)methylcyclopropylmethanamine hydrochloride, also known as 3-MPCPMA, is a synthetic drug that has been used in scientific research since the late 1990s. It is a structural analog of phencyclidine (PCP) and has been used as an alternative to PCP in scientific research due to its lower toxicity. 3-MPCPMA has been studied for its effects on the central nervous system, as well as its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride has been studied for its effects on the central nervous system. It has been used to study the effects of NMDA receptor antagonists on behavior, learning, and memory. It has also been used to study the effects of PCP-like drugs on the dopaminergic system and the effects of PCP-like drugs on the release of serotonin.
Mécanisme D'action
1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride acts as an NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor. This receptor is involved in learning and memory formation, as well as the regulation of pain and other physiological processes. By blocking the activity of the NMDA receptor, 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride can cause a range of effects on the central nervous system, including sedation, memory impairment, and analgesia.
Biochemical and Physiological Effects
1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride has been shown to have a range of effects on the central nervous system, including sedation, memory impairment, and analgesia. It has also been shown to have antidepressant-like effects and to reduce anxiety-like behaviors. In addition, 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride has been shown to have anticonvulsant effects and to reduce the severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride in laboratory experiments include its low toxicity, its ability to cross the blood-brain barrier, and its ability to block the activity of the NMDA receptor. The main limitation of using 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride in laboratory experiments is that it is not as potent as PCP, which means that higher doses may be required to achieve the desired effects.
Orientations Futures
Future research on 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride could include further investigation into its effects on the central nervous system, as well as its potential use in the treatment of various diseases. Additionally, further research could be done to explore the potential therapeutic uses of 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride, such as its potential use in the treatment of depression, anxiety, and epilepsy. Other potential future directions could include the development of new synthesis methods for 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride, as well as the development of new formulations and delivery systems.
Propriétés
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-4-2-3-10(7-11)8-12(9-13)5-6-12;/h2-4,7H,5-6,8-9,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZONDYRCYJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride | |
CAS RN |
1439899-30-5 | |
| Record name | Cyclopropanemethanamine, 1-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



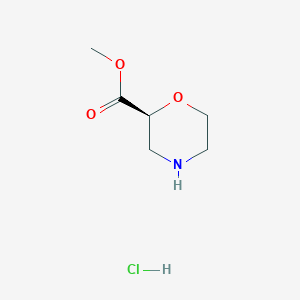


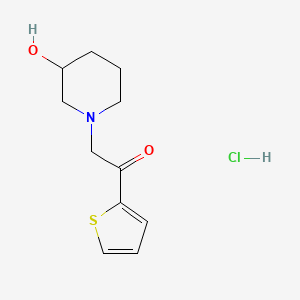

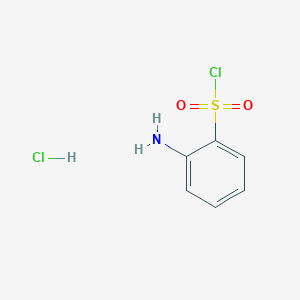
![(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B3027872.png)
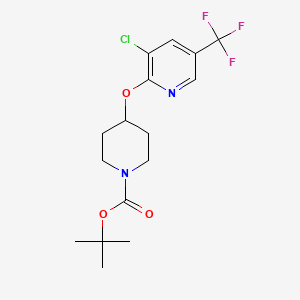
![tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B3027877.png)

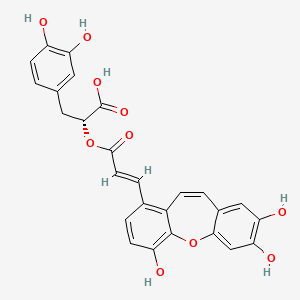
![2-(3,5-Dimethyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3027881.png)
![Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate](/img/structure/B3027886.png)
